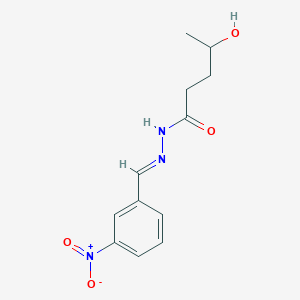
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide, also known as CAY10576, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of the protein kinase CK1δ, which plays a critical role in regulating cellular processes such as circadian rhythm, Wnt signaling, and DNA damage response.
Mecanismo De Acción
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide selectively inhibits CK1δ by binding to the ATP-binding site of the kinase domain. CK1δ is a serine/threonine protein kinase that phosphorylates a wide range of substrates involved in various cellular processes. The inhibition of CK1δ by N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide leads to the dysregulation of these processes and ultimately induces cell death in cancer cells or resets the circadian clock in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide depend on the specific cellular processes that are regulated by CK1δ. In cancer cells, the inhibition of CK1δ by N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide leads to the dysregulation of the cell cycle, DNA damage response, and apoptosis, ultimately resulting in cell death. In animal models, the inhibition of CK1δ by N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide resets the circadian clock and improves cognitive function in neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide in lab experiments include its potency and selectivity for CK1δ, which allows for the specific inhibition of this kinase without affecting other cellular processes. However, the limitations of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide include its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the development and use of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide. One direction is the further exploration of its potential therapeutic applications in cancer, circadian rhythm regulation, and neurodegenerative diseases. Another direction is the development of more potent and selective inhibitors of CK1δ that may have improved efficacy and fewer side effects compared to N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide. Finally, the use of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide as a tool for studying the cellular processes regulated by CK1δ may lead to the discovery of new therapeutic targets and pathways.
Métodos De Síntesis
The synthesis of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide has been described in a few publications. One of the most commonly used methods involves the reaction of 3-nitrobenzoyl chloride with 3-amino-4-ethyl-5-methylthiophene-2-carboxamide in the presence of a base such as triethylamine. The resulting product is then reacted with acetic anhydride and sodium acetate to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide has been extensively studied in various scientific fields, including cancer research, circadian rhythm regulation, and neurodegenerative diseases. In cancer research, CK1δ has been shown to be overexpressed in various types of cancer, and its inhibition by N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide has been shown to induce cell death and reduce tumor growth in vitro and in vivo. In circadian rhythm regulation, CK1δ is a key regulator of the circadian clock, and N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide has been shown to reset the circadian clock in animal models. In neurodegenerative diseases, CK1δ has been implicated in the pathogenesis of Alzheimer's disease, and N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3-nitrobenzamide has been shown to reduce the accumulation of amyloid-beta and improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-3-12-9(2)22-15(13(12)8-16)17-14(19)10-5-4-6-11(7-10)18(20)21/h4-7H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFTVSKRRMIAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5721340.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)



![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)
![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
